molecular formula C7H9BrN2O B11789027 (2-Bromo-5-methoxypyridin-4-yl)methanamine

(2-Bromo-5-methoxypyridin-4-yl)methanamine

Cat. No.: B11789027
M. Wt: 217.06 g/mol
InChI Key: NGUFONXHYHNOEL-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxypyridin-4-yl)methanamine: is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the 2-position, a methoxy group at the 5-position, and a methanamine group at the 4-position. It is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methoxypyridin-4-yl)methanamine typically involves the bromination of 5-methoxypyridin-4-ylmethanamine. The reaction conditions often include the use of bromine or a brominating agent in a suitable solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-methoxypyridin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce aldehydes, ketones, or alcohols .

Scientific Research Applications

Chemistry: In chemistry, (2-Bromo-5-methoxypyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .

Biology and Medicine: In biological and medical research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets. The bromine and methoxy groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. The methanamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

(2-bromo-5-methoxypyridin-4-yl)methanamine

InChI

InChI=1S/C7H9BrN2O/c1-11-6-4-10-7(8)2-5(6)3-9/h2,4H,3,9H2,1H3

InChI Key

NGUFONXHYHNOEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1CN)Br

Origin of Product

United States

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